molecular formula C13H10BrNO3S B2623528 N-(4-bromophenyl)sulfonylbenzamide CAS No. 14067-99-3

N-(4-bromophenyl)sulfonylbenzamide

Cat. No. B2623528
CAS RN: 14067-99-3
M. Wt: 340.19
InChI Key: HWCIZGBBBWYGPR-UHFFFAOYSA-N
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Description

“N-(4-Bromophenyl)sulfonylbenzamide” is a chemical compound that has been identified as the first inhibitor of aggregation of the polyglutamine (polyQ) sequence of the Huntington’s Disease protein (huntingtin) . PolyQ aggregation is neurotoxic, and inhibitors of aggregation may be therapeutic in HD and other polyQ diseases .


Synthesis Analysis

The synthesis of compounds similar to “N-(4-bromophenyl)sulfonylbenzamide” involves the design and creation of novel compounds, containing in their molecules an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .


Molecular Structure Analysis

The molecular formula of “N-(4-bromophenyl)sulfonylbenzamide” is C13H10BrNO . It has an average mass of 276.129 Da and a monoisotopic mass of 274.994568 Da .


Physical And Chemical Properties Analysis

“N-(4-bromophenyl)sulfonylbenzamide” is a solid compound . It has a molecular formula of C13H10BrNO and an average mass of 276.129 Da .

Mechanism of Action

“N-(4-bromophenyl)sulfonylbenzamide” acts as an inhibitor of the aggregation of the polyglutamine (polyQ) sequence of the Huntington’s Disease protein (huntingtin) . This suggests that it may have potential therapeutic applications in Huntington’s Disease and other polyQ diseases .

Safety and Hazards

The safety data sheet for a similar compound, “N-(4-Bromophenyl)benzenesulfonamide”, advises against contact with skin and eyes, breathing dust, and ingestion . It should be stored in a cool, well-ventilated place and kept tightly closed . It is incompatible with strong oxidizing agents .

Future Directions

The potential therapeutic applications of “N-(4-bromophenyl)sulfonylbenzamide” in Huntington’s Disease and other polyQ diseases suggest promising future directions for research . Further studies are needed to fully understand its mechanism of action and to evaluate its safety and efficacy in clinical settings.

properties

IUPAC Name

N-(4-bromophenyl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO3S/c14-11-6-8-12(9-7-11)19(17,18)15-13(16)10-4-2-1-3-5-10/h1-9H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCIZGBBBWYGPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)sulfonylbenzamide

Synthesis routes and methods

Procedure details

To a solution of benzamide (1.42 g) in tetrahydrofuran (50 ml) were added sodium hydride (611 mg) and 4-bromobenzenesulfonyl chloride (3.0 g), and the mixture was stirred at room temperature for 3 hours. The mixture was diluted with ethyl acetate and water. The organic layer was separated, washed with brine, dried over magnesium sulfate and evaporated. The residue was purified by column chromatography on silica gel (hexane/ethyl acetate=2/1) to give N-benzoyl-4-bromobenzenesulfonamide (2.1 g) as a colorless powder.
Quantity
1.42 g
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611 mg
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3 g
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50 mL
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